molecular formula C9H11N3O2 B3830672 1-{[(2-Methylphenyl)carbamoyl]amino}formamide

1-{[(2-Methylphenyl)carbamoyl]amino}formamide

Cat. No.: B3830672
M. Wt: 193.20 g/mol
InChI Key: DMKYBRDYPRYDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-Methylphenyl)carbamoyl]amino}formamide is an organic compound with a complex structure that includes a formamide group and a 2-methylphenyl group

Preparation Methods

The synthesis of 1-{[(2-Methylphenyl)carbamoyl]amino}formamide typically involves the reaction of 2-methylphenyl isocyanate with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-{[(2-Methylphenyl)carbamoyl]amino}formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the formamide group, using reagents such as alkyl halides.

    Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of 2-methylphenylamine and formic acid.

Scientific Research Applications

1-{[(2-Methylphenyl)carbamoyl]amino}formamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-Methylphenyl)carbamoyl]amino}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the 2-methylphenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-{[(2-Methylphenyl)carbamoyl]amino}formamide can be compared with similar compounds such as:

    N-Phenylformamide: Lacks the methyl group on the phenyl ring, leading to different chemical and biological properties.

    N-(2-Methylphenyl)acetamide: Contains an acetamide group instead of a formamide group, resulting in different reactivity and applications.

    N-(2-Methylphenyl)urea: Contains a urea group, which affects its hydrogen bonding and overall stability.

Properties

IUPAC Name

1-carbamoyl-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-4-2-3-5-7(6)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKYBRDYPRYDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-Methylphenyl)carbamoyl]amino}formamide
Reactant of Route 2
Reactant of Route 2
1-{[(2-Methylphenyl)carbamoyl]amino}formamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-{[(2-Methylphenyl)carbamoyl]amino}formamide
Reactant of Route 4
Reactant of Route 4
1-{[(2-Methylphenyl)carbamoyl]amino}formamide
Reactant of Route 5
Reactant of Route 5
1-{[(2-Methylphenyl)carbamoyl]amino}formamide
Reactant of Route 6
Reactant of Route 6
1-{[(2-Methylphenyl)carbamoyl]amino}formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.